molecular formula C14H11FO4S B6409281 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid CAS No. 1262009-59-5

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409281
CAS No.: 1262009-59-5
M. Wt: 294.30 g/mol
InChI Key: XQVBRZDHADYUFJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO4S. This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

3-fluoro-4-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVBRZDHADYUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691650
Record name 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-59-5
Record name 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylsulfonylphenylboronic acid.

    Suzuki Coupling Reaction: The 4-methylsulfonylphenylboronic acid undergoes a Suzuki coupling reaction with 3-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylsulfonyl group contribute to the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylsulfonyl)benzoic acid
  • 3-Fluoro-4-(methylthio)benzoic acid
  • 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid

Uniqueness

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid is unique due to the specific positioning of the fluorine atom and the methylsulfonyl group on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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